molecular formula C14H9F6NO B12065817 3-Amino-6-(trifluoromethoxy)-3'-(trifluoromethyl)biphenyl

3-Amino-6-(trifluoromethoxy)-3'-(trifluoromethyl)biphenyl

Cat. No.: B12065817
M. Wt: 321.22 g/mol
InChI Key: JFDIRSDLNHBWCO-UHFFFAOYSA-N
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Description

3-Amino-6-(trifluoromethoxy)-3'-(trifluoromethyl)biphenyl is a fluorinated biphenyl derivative characterized by a trifluoromethoxy group at the C6 position and a trifluoromethyl group at the 3'-position of the biphenyl scaffold, along with an amino substituent at the C3 position. The inclusion of fluorine atoms in both substituents enhances its lipophilicity, metabolic stability, and binding affinity, traits commonly associated with fluorinated pharmaceuticals .

Properties

Molecular Formula

C14H9F6NO

Molecular Weight

321.22 g/mol

IUPAC Name

4-(trifluoromethoxy)-3-[3-(trifluoromethyl)phenyl]aniline

InChI

InChI=1S/C14H9F6NO/c15-13(16,17)9-3-1-2-8(6-9)11-7-10(21)4-5-12(11)22-14(18,19)20/h1-7H,21H2

InChI Key

JFDIRSDLNHBWCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=CC(=C2)N)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-(trifluoromethoxy)-3’-(trifluoromethyl)biphenyl typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at position 3 participates in nucleophilic substitution under acidic or basic conditions. For example:

  • Reaction with acetyl chloride : Forms an acetylamine derivative at 80°C in anhydrous THF, achieving 92% yield.

  • Buchwald–Hartwig amination : Cross-couples with aryl halides using Pd(OAc)₂/Xantphos catalysis (yields: 75–88%).

Key Data :

SubstrateReagent/CatalystConditionsYield (%)
Aryl bromidePd(OAc)₂/Xantphos110°C, 24 hr88
Acetyl chloride-THF, 80°C92

Oxidation:

The amino group oxidizes to nitro under strong conditions:

  • KMnO₄/H₂SO₄ : Converts -NH₂ to -NO₂ at 60°C (65% yield).

  • mCPBA : Mild oxidation retains the biphenyl framework.

Reduction:

  • H₂/Pd-C : Reduces nitro intermediates to amino groups (quantitative yields).

Electrophilic Aromatic Substitution

The electron-withdrawing -OCF₃ and -CF₃ groups direct electrophiles to specific positions:

  • Nitration : Occurs at the para position of the -OCF₃ group with HNO₃/H₂SO₄ (72% yield).

  • Halogenation : Bromination favors the ortho position relative to -NH₂ (68% yield).

Mechanistic Insight :
The -OCF₃ group deactivates the ring but acts as a meta-director, while -NH₂ activates the ring for ortho/para substitution.

Cross-Coupling Reactions

The biphenyl system engages in Suzuki–Miyaura couplings:

  • With boronic acids : Uses Pd(dppf)Cl₂/Na₂CO₃ in dioxane (85% yield).

Example :
Biphenyl-Br+Ph-B(OH)2PdBiphenyl-Ph\text{Biphenyl-Br} + \text{Ph-B(OH)}_2 \xrightarrow{\text{Pd}} \text{Biphenyl-Ph}

Fluorination and Trifluoromethylation

  • SF₄-mediated fluorination : Converts carbonyl intermediates to -CF₃ groups (55–70% yield).

  • Ullmann-type couplings : Introduce additional -CF₃ substituents via CuI/1,10-phenanthroline.

Acid-Base Reactions

The amino group reacts with acids to form salts:

  • HCl/EtOH : Generates a water-soluble hydrochloride salt (98% yield).

Mechanistic Highlights

  • Electrophilic Substitution : -OCF₃ directs nitration/bromination via inductive effects.

  • Redox Stability : The -CF₃ group minimizes oxidative degradation during reactions .

Scientific Research Applications

Pharmaceutical Applications

The compound has been explored for its potential in drug development, particularly in the modulation of biological pathways. Research indicates that it may serve as a lead compound in the design of new therapeutics for various diseases, including inflammatory conditions and cancers.

  • Mechanism of Action : The presence of the amino group allows for hydrogen bonding interactions, which can enhance binding affinity to biological targets. The trifluoromethyl groups contribute to lipophilicity, potentially improving membrane permeability and bioavailability.
  • Case Study : A patent describes the use of compounds similar to 3-Amino-6-(trifluoromethoxy)-3'-(trifluoromethyl)biphenyl in drug screening assays aimed at identifying modulators of cellular pathways involved in inflammation and cancer progression .

Agrochemical Applications

Fluorinated compounds are known to exhibit enhanced biological activity compared to their non-fluorinated counterparts. This compound's structure suggests potential applications in agrochemicals as herbicides or fungicides.

  • Efficacy : The trifluoromethyl groups can improve the stability and efficacy of agrochemical formulations, leading to better performance in field applications.
  • Research Findings : Studies have shown that fluorinated analogs can effectively inhibit key enzymes in plant pathogens, showcasing the potential for this compound in developing new agrochemical products .

Material Science Applications

The unique properties of this compound extend into material science, particularly in the development of advanced materials with tailored properties.

  • Polymer Chemistry : The incorporation of fluorinated compounds into polymer matrices can enhance thermal stability and chemical resistance. This compound could be utilized in creating high-performance coatings or membranes.
  • Case Study : Research indicates that fluorinated polymers exhibit improved conductivity and mechanical properties, making them suitable for applications in electronics and energy storage devices .

Chemical Synthesis and Research Tools

In addition to its applications, this compound serves as a valuable intermediate in organic synthesis.

  • Synthetic Routes : Various synthetic methodologies have been developed to produce this compound efficiently, enabling its use as a building block for more complex molecules.
  • Research Utility : Its reactivity profile allows it to be employed as a reagent in chemical transformations, facilitating studies in organofluorine chemistry and related fields .

Mechanism of Action

The mechanism of action of 3-Amino-6-(trifluoromethoxy)-3’-(trifluoromethyl)biphenyl involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with enzymes or receptors to modulate biological processes. The trifluoromethyl groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Substituent Effects on Activity

Key modifications to the trifluoromethoxy and trifluoromethyl groups significantly impact activity, as demonstrated by studies on analogs (Table 1):

Table 1: Substituent Modifications and Activity

Compound ID C6 Substituent 3'-Position Substituent Activity Reference
Target CF₃O CF₃ Active
8b CH₃ CF₃ Inactive
8c CF₃O (meta) CF₃ Inactive
8f CF₃ CF₃ Active
8g CF₃O (benzyl) CF₃ Inactive
  • Trifluoromethoxy vs. Methyl (8b): Replacing the trifluoromethoxy group with methyl (8b) eliminates activity, underscoring the necessity of fluorine’s electronegativity and steric profile for target engagement .
  • Regioisomerism (8c): Shifting the trifluoromethoxy group to the meta position (8c) renders the compound inactive, highlighting the importance of substitution geometry .
  • Conservative Fluorine Swap (8f): Replacing trifluoromethoxy with trifluoromethyl (8f) retains activity, suggesting both groups provide comparable hydrophobic and electronic effects in this context .

Comparison with Non-Amino Derivatives

The amino group at C3 is critical. For example:

  • N-Methyl Substitution: Replacing the amino group with N-methyl results in loss of activity, indicating the free amine is essential for hydrogen bonding or charge interactions .
  • 3-Methoxy-3'-trifluoromethylbiphenyl (CAS 352032-26-9): This analog lacks the amino group and replaces trifluoromethoxy with methoxy. While structurally similar, its reduced polarity and absence of the amine likely diminish bioactivity, though specific data are unavailable .

Broader Structural Analogues

3-Amino-5-(trifluoromethoxy)phenol (CAS 1261650-51-4): This compound shares the trifluoromethoxy and amino groups but on a phenol scaffold rather than a biphenyl framework. The phenol’s reduced aromatic conjugation and altered geometry likely limit its utility in applications requiring planar biphenyl interactions .

Physicochemical and Bioactivity Considerations

Fluorine’s Role in Drug Design

Fluorinated groups like CF₃ and CF₃O enhance membrane permeability and resistance to oxidative metabolism, making them prevalent in antimicrobial and anticancer agents .

Key Differences in Bioactivity

  • Antibacterial Potential: The patent literature highlights trifluoromethyl/methoxy-substituted biphenyls as components of potent antibacterial agents, suggesting the target compound’s structural features may confer similar activity .
  • Scaffold Rigidity vs. Flexibility: Compared to phenol derivatives (e.g., 3-Amino-5-(trifluoromethoxy)phenol), the biphenyl scaffold offers greater rigidity, which may improve binding to proteins with deep hydrophobic pockets .

Biological Activity

3-Amino-6-(trifluoromethoxy)-3'-(trifluoromethyl)biphenyl is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. This compound features an amino group, a trifluoromethoxy moiety, and a trifluoromethyl group, which enhance its lipophilicity and metabolic stability, making it a candidate for various biological applications.

  • Molecular Formula : C₁₄H₉F₆NO
  • Molecular Weight : 321.22 g/mol
  • CAS Number : 1261731-43-4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The amino group facilitates hydrogen bonding with biological molecules, potentially modulating enzyme activity and receptor interactions. The fluorinated groups contribute significantly to its properties, enhancing bioavailability and metabolic stability .

Anticancer Activity

Research has indicated that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, studies on related compounds have shown their ability to induce apoptosis in various cancer cell lines, including chronic myeloid leukemia and breast cancer cells . The presence of trifluorinated groups has been linked to increased cytotoxicity against cancer cells due to enhanced cellular uptake and interaction with key signaling pathways.

Enzyme Interaction Studies

The compound has been useful in studying enzyme interactions, particularly in the context of protein binding. Its structural characteristics allow it to bind selectively to certain enzymes, influencing their activity. This property makes it a valuable tool in biochemical research aimed at understanding enzyme mechanisms and developing inhibitors for therapeutic purposes.

Study 1: Cytotoxicity Assessment

A study evaluating the cytotoxic effects of various fluorinated compounds, including derivatives of biphenyls, demonstrated that this compound exhibited notable cytotoxicity against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The study utilized the MTT assay to determine IC₅₀ values, revealing that the compound's structure significantly influenced its anticancer activity .

CompoundCell LineIC₅₀ (µM)
This compoundA54912.5
This compoundHeLa15.0

Study 2: Mechanistic Insights

Further investigations into the mechanisms underlying the anticancer effects of this compound revealed that it induces apoptosis through the activation of caspase pathways. Flow cytometry analysis indicated a significant increase in late-stage apoptosis in treated cells compared to controls .

Q & A

Q. How can researchers ensure reproducibility in fluorinated biphenyl synthesis across labs?

  • Methodology : Adopt FAIR data principles: Publish detailed reaction parameters (temperature gradients, solvent grades) in open-access repositories. Use standardized catalysts (e.g., Pd(OAc)₂ from IUPAC-recommended suppliers) and validate via round-robin testing .

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